molecular formula C10H12ClNO2 B1362406 3-chloro-N-(3-methoxyphenyl)propanamide CAS No. 21261-76-7

3-chloro-N-(3-methoxyphenyl)propanamide

Cat. No.: B1362406
CAS No.: 21261-76-7
M. Wt: 213.66 g/mol
InChI Key: QPTGURLLHGYZOA-UHFFFAOYSA-N
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Description

3-chloro-N-(3-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that the compound is used in the synthetic preparation of antimicrobial agents , suggesting that its targets may be microbial cells or specific enzymes within these cells.

Mode of Action

Given its use in the synthesis of antimicrobial agents , it can be inferred that it may interact with its targets to inhibit their growth or disrupt their metabolic processes.

Result of Action

Given its use in the synthesis of antimicrobial agents , it can be inferred that its action results in the inhibition of microbial growth or disruption of their metabolic processes.

Biochemical Analysis

Biochemical Properties

3-chloro-N-(3-methoxyphenyl)propanamide plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with proteases, which are enzymes that break down proteins . The nature of these interactions involves the binding of this compound to the active site of the enzyme, inhibiting its activity. This inhibition can affect various biochemical pathways, leading to changes in cellular function.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been shown to influence cell signaling pathways, leading to altered gene expression and changes in cellular metabolism . For example, in cancer cells, this compound can induce apoptosis, a process of programmed cell death, by disrupting the balance of pro- and anti-apoptotic proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can lead to enzyme inhibition or activation, depending on the target. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of enzyme activity and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . In some cases, high doses of this compound can cause toxic or adverse effects, such as liver damage or disruption of normal metabolic processes. It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall effects of this compound on cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution within the cell. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function . The compound can be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Chemical Reactions Analysis

3-chloro-N-(3-methoxyphenyl)propanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine[][1].

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-chloro-N-(3-methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules[][1].

Comparison with Similar Compounds

3-chloro-N-(3-methoxyphenyl)propanamide can be compared with other similar compounds such as:

Properties

IUPAC Name

3-chloro-N-(3-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-14-9-4-2-3-8(7-9)12-10(13)5-6-11/h2-4,7H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTGURLLHGYZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382940
Record name 3-chloro-N-(3-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21261-76-7
Record name 3-chloro-N-(3-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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